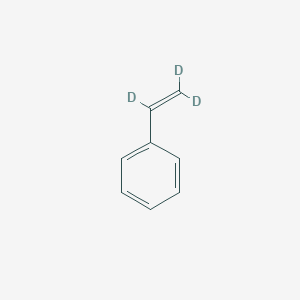

Styrene-alpha,beta,beta-D3

Vue d'ensemble

Description

Styrene-alpha,beta,beta-D3 is a deuterated form of styrene, where three hydrogen atoms on the vinyl group are replaced with deuterium atoms. This isotopically labeled compound has the molecular formula C8H5D3 and a molecular weight of 107.17 g/mol . It is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields.

Méthodes De Préparation

Styrene-alpha,beta,beta-D3 can be synthesized through several methods. One common synthetic route involves the deuteration of styrene using deuterium gas or deuterated reagents. For instance, a reaction involving [Ir(OH)(1,5-cyclooctadiene)]2, N-(methylsulfonyl)benzamide, and water-d2 in tetrahydrofuran at 70°C for 3 hours under an inert atmosphere has been reported . Industrial production methods typically involve the use of deuterated precursors and catalysts to achieve high yields and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Styrene-alpha,beta,beta-D3 undergoes oxidation to form epoxides and aldehydes, mirroring styrene's behavior. In enzymatic systems, flavin-dependent monooxygenases catalyze its epoxidation to styrene oxide-D3 (C₆H₅CD₂CH₂O), a critical intermediate in biodegradation pathways . Computational studies reveal that the FAD C(4a)-peroxide intermediate acts as the oxygen donor, with an activation free energy of 8.7 kcal·mol⁻¹ for the oxygenation step . Acid quenching of this intermediate yields α,β-dihydroxyethylbenzene-D3, confirming the epoxidation mechanism .

Cyclopropanation Reactions

Cyclopropanation with aryldiazodiacetates, catalyzed by B(C₆F₅)₃, proceeds via a boron-activated carbene intermediate. Density functional theory (DFT) studies identify two pathways:

-

O-bound boron activation : Favored pathway with a Gibbs free energy barrier of 22.1 kcal/mol for N₂ elimination .

-

C-bound boron activation : Higher barrier (28.8 kcal/mol), rendering it less favorable .

The reaction exhibits diastereoselectivity (up to 99% exo) due to π–π stacking between the styrene aryl group and aryldiazodiacetate .

| Pathway | Activation Energy (kcal/mol) | Diastereoselectivity |

|---|---|---|

| O-bound boron | 22.1 | 99% exo |

| C-bound boron | 28.8 | <50% exo |

Asymmetric Organocatalytic Reactions

This compound participates in atroposelective Michael addition reactions with substituted diones or malononitrile. Using a sterically hindered secondary amine catalyst (e.g., C1 ), axially chiral styrenes are synthesized with 74–99% yield and enantiomeric ratios >20:1 . The Z/E selectivity is influenced by steric effects and solvent polarity (e.g., CHCl₃ vs. DCE) .

Nitrene Transfer Reactions

Photocatalytic nitrene transfer reactions with α-methyl styrene-D3 yield aziridines or C–H functionalization products. Key findings:

-

Triplet nitrene pathways : Prefer C–H functionalization (ΔG‡ = 6.1 kcal/mol) over aziridination due to steric hindrance .

-

Nitrene radical anions : Enable stepwise aziridination with trans-selectivity (>90%) .

Deuterium labeling studies confirm radical intermediates, with TEMPO quenching suppressing reactivity .

Thermal Decomposition

At high temperatures (1,660–2,260 K), this compound undergoes pyrolysis to form polyacetylenes (e.g., C₆H₅C≡CH) and aromatic fragments. Shock tube experiments reveal a transition from aromatic products (<1,800 K) to polyacetylenes (>2,000 K) . The primary initiation step involves C–D bond cleavage (ΔH = 85–90 kcal/mol), with isotope effects slowing decomposition rates compared to non-deuterated styrene .

Polymerization

Like styrene, the deuterated analog undergoes radical polymerization to form polystyrene-D3. Autopolymerization occurs exothermically above 100°C, requiring inhibitors (e.g., hydroquinone) to prevent runaway reactions . Isotopic substitution reduces chain-transfer rates, leading to higher molecular weight polymers .

Enzymatic Transformations

In microbial catabolism, this compound is metabolized via:

Deuterium labeling slows enzymatic turnover (kcat reduced by ~30%) due to kinetic isotope effects .

Key Isotope Effects

Applications De Recherche Scientifique

Chemistry

Styrene-alpha,beta,beta-D3 is widely used in kinetic isotope effect studies. Its isotopic labeling allows researchers to trace reaction mechanisms and pathways more accurately than with non-deuterated compounds.

Key Applications :

- Kinetic Studies : Understanding the rate of reactions and mechanisms.

- Reaction Pathway Analysis : Elucidating complex chemical processes.

| Application | Description |

|---|---|

| Kinetic Isotope Effect | Utilized to study reaction rates in various chemical reactions. |

| Mechanistic Studies | Helps in understanding the mechanisms of chemical transformations. |

Biology

In biological research, this compound is instrumental for metabolic studies, particularly in tracing the incorporation and transformation of styrene in biological systems.

Case Study :

A study demonstrated that this compound can be used to monitor metabolic pathways in bacteria that degrade styrene, providing insights into bioremediation processes .

| Application | Description |

|---|---|

| Metabolic Tracing | Used to track the metabolism of styrene in microbial systems. |

| Biodegradation Studies | Assists in understanding how microorganisms metabolize styrene derivatives. |

Medicine

In pharmacokinetic studies, this compound is employed to investigate the metabolism and distribution of styrene-related compounds within biological systems.

Key Insights :

- Its isotopic labeling aids in determining absorption rates and metabolic pathways.

- Useful for assessing potential toxicological effects of styrene derivatives.

| Application | Description |

|---|---|

| Pharmacokinetics | Investigates how drugs are metabolized and distributed in the body. |

| Toxicology Studies | Evaluates the safety and biological impact of styrene derivatives. |

Industry

This compound plays a significant role in the production of deuterated polymers and materials for specialized applications.

Applications Include :

- Development of high-performance materials with specific properties.

- Use in advanced manufacturing processes where isotopic labeling is beneficial.

| Application | Description |

|---|---|

| Polymer Production | Utilized in creating deuterated polymers for specialized uses. |

| Material Science | Aids in developing new materials with enhanced properties. |

Mécanisme D'action

The mechanism of action of styrene-alpha,beta,beta-D3 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to styrene oxide by the action of monooxygenases or cytochrome P450 enzymes . This intermediate can then undergo further transformations to produce valuable compounds like phenylacetaldehyde or phenylacetic acid. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the mechanisms of these transformations.

Comparaison Avec Des Composés Similaires

Styrene-alpha,beta,beta-D3 is unique due to its isotopic labeling, which distinguishes it from non-deuterated styrene and other deuterated styrene derivatives. Similar compounds include:

Styrene-alpha,beta-D2: A deuterated form with two deuterium atoms on the vinyl group.

Styrene-beta,beta-D2: A deuterated form with two deuterium atoms on the beta positions.

Styrene-alpha-D1: A deuterated form with one deuterium atom on the alpha position. These compounds share similar chemical properties but differ in their isotopic composition, which can affect their behavior in chemical reactions and studies.

Activité Biologique

Styrene-alpha,beta,beta-D3 is a deuterated derivative of styrene, characterized by the substitution of three hydrogen atoms with deuterium. This isotopically labeled compound, with the molecular formula CHD and a molecular weight of 107.17 g/mol, is primarily utilized in scientific research for metabolic studies and tracing biological transformations. Its unique properties facilitate detailed investigations into its biological activity, mechanisms of action, and potential applications in various fields including chemistry, biology, and medicine.

This compound interacts with biological systems through several mechanisms:

- Chemical Reactivity : Similar to non-deuterated styrene, it can undergo oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form styrene oxide or phenylacetaldehyde, which are significant in metabolic pathways.

- Biochemical Pathways : The compound is metabolized by various microorganisms through complex biochemical pathways. These pathways involve interactions with enzymes and proteins that facilitate its transformation within biological systems.

- Cellular Effects : this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cellular functions significantly, including potential toxic effects at high concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high volatility and susceptibility to photooxidation, impacting its bioavailability. Studies suggest that its distribution and accumulation within tissues can vary based on dosage and exposure duration.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Studies | Used to trace incorporation and transformation in biological systems. |

| Toxicological Effects | Can cause irritation and respiratory toxicity; potential carcinogenicity noted in some studies. |

| Cellular Interaction | Influences cell signaling pathways and gene expression; observed effects on various cell types. |

| Dosage Response | Varies with different dosages in animal models; threshold effects noted at high doses. |

Case Studies

Several studies have examined the biological activity of this compound:

- Metabolic Tracing : A study utilized this compound to trace the metabolic pathways of styrene in microbial cultures. The results indicated significant incorporation into cellular components, highlighting its utility in metabolic studies.

- Toxicity Assessment : Research assessing the toxicological profile revealed that exposure to high concentrations resulted in respiratory distress in animal models. This underscores the importance of dosage regulation in experimental settings.

- Cellular Mechanisms : Investigations into the compound's effects on human cell lines demonstrated alterations in gene expression related to stress responses and apoptosis, suggesting potential implications for understanding cancer mechanisms.

Propriétés

IUPAC Name |

1,2,2-trideuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445906 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-93-5 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.